molecular formula C14H18N+ B009636 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium CAS No. 101418-92-2

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium

Cat. No.: B009636
CAS No.: 101418-92-2
M. Wt: 200.3 g/mol
InChI Key: SMZKEAJMLGARFK-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium is a chemical compound with the molecular formula C14H18N+ It is a derivative of pyridinium, characterized by the presence of a phenyl group and three methyl groups attached to the pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium typically involves the reaction of 4-phenyl-1,3,3-trimethyl-2,3-dihydropyridine with an appropriate oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific details of the synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium include other pyridinium derivatives such as:

  • 4-Phenyl-1-methyl-1,2,3,6-tetrahydropyridine (MPTP)
  • 4-Phenyl-1,2,3,6-tetrahydropyridine (PTP)
  • 4-Phenylpyridine

Uniqueness

This compound is unique due to its specific structural features, including the presence of three methyl groups and a phenyl group attached to the pyridinium ring.

Properties

IUPAC Name

1,3,3-trimethyl-4-phenyl-2H-pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N/c1-14(2)11-15(3)10-9-13(14)12-7-5-4-6-8-12/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZKEAJMLGARFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C[N+](=CC=C1C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143927
Record name 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101418-92-2
Record name 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
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4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Reactant of Route 3
4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Phenyl-1,3,3-trimethyl-2,3-dihydropyridinium

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